molecular formula C16H14F3N3O2 B2604408 (Z)-3-phenyl-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035003-79-1

(Z)-3-phenyl-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Numéro de catalogue: B2604408
Numéro CAS: 2035003-79-1
Poids moléculaire: 337.302
Clé InChI: FHOJYPPEEQIOIF-SREVYHEPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "(Z)-3-phenyl-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one" features a conjugated enone system (prop-2-en-1-one) in the Z-configuration, a phenyl substituent at the β-position, and a pyrrolidine ring linked to a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. Key structural attributes include:

  • 1,2,4-Oxadiazole ring: Known for high metabolic stability and electron-withdrawing properties, the trifluoromethyl group enhances lipophilicity and resistance to oxidative degradation .
  • Pyrrolidine ring: Provides conformational rigidity and influences solubility and pharmacokinetic properties.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or antimicrobial agents.

Propriétés

IUPAC Name

(Z)-3-phenyl-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)15-20-14(21-24-15)12-8-9-22(10-12)13(23)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOJYPPEEQIOIF-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analog 1: (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

Key Features :

  • Core structure: Z-configured enone with triazole (1H-1,2,4-triazol-1-yl) and fluorophenyl substituents.
  • Substituent effects: Fluorine atoms increase electronegativity and metabolic stability.

Comparison :

  • Heterocyclic ring : The triazole in Analog 1 vs. oxadiazole in the target compound. Triazoles are more polar and may improve solubility but could be metabolically less stable than oxadiazoles.
  • Electron-withdrawing groups: Both compounds use fluorine (Analog 1) or trifluoromethyl (target) to enhance stability.

Structural Analog 2: (2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one

Key Features :

  • Core structure: Z-enone with pyrazole and methylanilino substituents.
  • Substituent effects : The hydroxy and methyl groups influence solubility and steric interactions.

Comparison :

  • Heterocyclic ring: Pyrazole in Analog 2 vs. oxadiazole in the target.
  • Bioactivity implications : Pyrazole derivatives often exhibit anti-inflammatory or analgesic activity, whereas oxadiazoles are explored for antimicrobial applications.

Structural Analog 3: (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one

Key Features :

  • Core structure: E-configured enone with methoxyphenyl and pyrrolidine-diazenyl groups.
  • Substituent effects : Methoxy groups enhance solubility via polarity; diazenyl groups may enable photochemical reactivity.

Comparison :

  • Configuration : The E-configuration in Analog 3 vs. Z-configuration in the target compound alters spatial arrangement and interaction with biological targets.

Tabulated Comparison of Key Properties

Compound Core Structure Heterocycle Key Substituents Potential Applications
Target Compound Z-enone 1,2,4-Oxadiazole CF₃, pyrrolidine Antimicrobial/Enzyme inhibitors
Analog 1 Z-enone 1,2,4-Triazole Fluorophenyl Antifungal agents
Analog 2 Z-enone Pyrazole Hydroxy, methylanilino Anti-inflammatory
Analog 3 E-enone None (diazenyl) Methoxyphenyl Photodynamic therapy

Research Implications and Gaps

  • Synthesis : The target compound’s oxadiazole-pyrrolidine linkage may require cyclization strategies similar to those in Analog 1 .
  • Analytical methods : Techniques like spectrofluorometry and tensiometry (used for BAC-C12 in ) could be adapted for studying aggregation behavior.

Limitations : Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs, highlighting the need for empirical studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.